2-Methyl-6-benzoyloxybenzoxazole
Description
2-Methyl-6-benzoyloxybenzoxazole is a benzoxazole derivative characterized by a fused benzene-isoxazole ring system. The compound features a methyl group at position 2 and a benzoyloxy substituent at position 6 (Fig. 1). The benzoyloxy group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to biological targets compared to simpler substituents like methyl or amine groups.
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl) benzoate |
InChI |
InChI=1S/C15H11NO3/c1-10-16-13-8-7-12(9-14(13)18-10)19-15(17)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
UURDRYRXGSOJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-benzoyloxybenzoxazole typically involves the reaction of 2-aminophenol with benzoyl chloride under basic conditions to form the benzoyloxy intermediate. This intermediate is then cyclized with methylating agents to introduce the methyl group at the 2-position. The reaction conditions often involve the use of organic solvents such as acetone or methanol and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-benzoyloxybenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzoxazole core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-6-benzoyloxybenzoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-6-benzoyloxybenzoxazole involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This interaction can result in antimicrobial and anticancer effects by disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs of 2-Methyl-6-benzoyloxybenzoxazole, highlighting substituent variations and their implications:
Key Observations:
- Substituent Position : Position 6 substitutions (e.g., benzoyloxy, amine, carboxylic acid) are more common in bioactive derivatives compared to position 5 .
- Steric Effects : Bulkier substituents (e.g., chlorophenyl in ) induce significant deviations in bond angles (e.g., C9—C3—C3a = 132.1°) and dihedral angles, affecting molecular conformation .
Antipsychotic Potential:
- 3-Substituted Benzoxazoles : Derivatives like zonisamide (1,2-benzisoxazole-3-methanesulfonamide) exhibit antiseizure activity by blocking sodium and calcium channels . The benzoyloxy group in the target compound may mimic these effects but requires validation.
- Neuroleptic Activity : Chlorophenyl-substituted benzoxazoles (e.g., ) show promise as antipsychotics, though their mechanisms differ from amine or carboxylic acid derivatives .
Antimicrobial and Anthelmintic Activity:
- The benzoyloxy group in benzoxazoles may offer similar advantages due to enhanced lipophilicity.
Physicochemical Properties
- Solubility: Carboxylic acid derivatives (e.g., C₉H₇NO₃) exhibit higher aqueous solubility than the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
